(5alpha)-3-Oxoestran-17-yl decanoate

描述

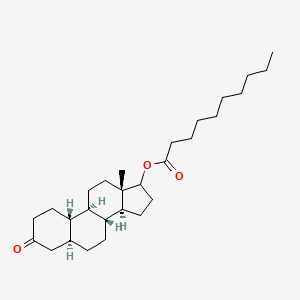

(5α)-3-Oxoestran-17-yl decanoate is a synthetic steroid derivative characterized by a 5α-estrane backbone (a tetracyclic structure with a 5α-hydrogen configuration), a 3-ketone group, and a decanoate ester (10-carbon chain) at the 17-position.

属性

CAS 编号 |

1037511-17-3 |

|---|---|

分子式 |

C28H46O3 |

分子量 |

430.7 g/mol |

IUPAC 名称 |

[(5S,8R,9R,10S,13S,14S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |

InChI |

InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20-,22-,23+,24+,25-,26?,28-/m0/s1 |

InChI 键 |

DCESQVOXBITSNE-CUVYADLESA-N |

SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

手性 SMILES |

CCCCCCCCCC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C |

规范 SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (5α)-3-Oxoestran-17-yl decanoate and its analogs:

Key Insights from Structural Comparisons :

Ester Chain Length and Lipophilicity: The decanoate (C10) and tridecanoate (C13) esters at the 17-position increase lipophilicity compared to non-esterified steroids. Longer chains (e.g., tridecanoate) further prolong systemic retention, as seen in depot formulations .

Functional Group Modifications: The 3-ketone group in (5α)-3-Oxoestran-17-yl decanoate contrasts with the 3α-hydroxyl group in (5α)-Androstan-3α-ol-17-one. This difference likely alters receptor binding affinity, as hydroxyl groups are critical for interactions with steroid receptors like the androgen receptor .

Bioactivity Correlations :

- Evidence from hierarchical clustering studies () suggests that structurally similar compounds (e.g., shared ester groups or core rings) cluster into groups with comparable bioactivity profiles. For example, 17-esterified steroids may share depot-release mechanisms despite differences in core structures .

Research Findings and Data Gaps

This aligns with trends observed in tridecanoate analogs .

Bioactivity Predictions: The KLSD database () highlights the utility of SMILES-based structural comparisons for predicting bioactivity. Using this approach, (5α)-3-Oxoestran-17-yl decanoate may share targets with other 17-esterified steroids, such as sex hormone-binding globulin (SHBG) or hepatic metabolizing enzymes .

Safety and Regulatory Status: No toxicity data specific to this compound are provided. However, ethyl 5-oxodecanoate (), a structurally simpler ester, is regulated as a food additive, suggesting that esterified compounds often undergo rigorous safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。